molecular formula C35H58O9 B040751 Bafilomycin A CAS No. 116764-51-3

Bafilomycin A

Cat. No.: B040751
CAS No.: 116764-51-3
M. Wt: 622.8 g/mol
InChI Key: XDHNQDDQEHDUTM-XJKSCTEHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bafilomycin A is typically isolated from the fermentation broth of Streptomyces griseus. The process involves culturing the bacterium under specific conditions that promote the production of this compound. The compound is then extracted using organic solvents and purified through techniques such as high-speed counter-current chromatography (HSCCC) and liquid-liquid extraction .

Industrial Production Methods: Industrial production of this compound follows a similar approach, with large-scale fermentation of Streptomyces griseus. The fermentation broth is subjected to a series of extraction and purification steps to isolate this compound in high purity. The use of three-phase solvent systems has been shown to be effective in removing impurities and enhancing the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Bafilomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for research purposes.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions can lead to the formation of deoxygenated compounds.

Comparison with Similar Compounds

Similar Compounds: Bafilomycin A is part of a family of compounds that includes bafilomycin B, C, D, and E. These compounds share a similar macrolide structure and exhibit comparable biological activities .

Uniqueness: What sets this compound apart from its analogs is its potent inhibitory effect on V-ATPase and its ability to disrupt intracellular pH homeostasis. This makes it a valuable tool in research applications aimed at understanding the role of V-ATPase in cellular processes and developing new therapeutic strategies .

Properties

The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase).

CAS No.

116764-51-3

Molecular Formula

C35H58O9

Molecular Weight

622.8 g/mol

IUPAC Name

(3Z,5E,7R,8S,9R,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

InChI

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/b14-12+,20-13+,21-16+,29-17-/t22-,23-,24+,25+,26+,27-,28+,30+,31-,32-,33-,35-/m1/s1

InChI Key

XDHNQDDQEHDUTM-XJKSCTEHSA-N

Isomeric SMILES

C[C@@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)/C

SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C

116764-51-3

Pictograms

Irritant

Synonyms

bafilomycin A

Origin of Product

United States

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